4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one
Description
4-Phenyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one is a fused heterocyclic compound characterized by a pyrimido-benzothiazole core with a phenyl substituent at the C4 position. Its synthesis involves the conjugate addition of 2-aminobenzothiazoles to alkynoic acids, followed by cyclocondensation, yielding the product in quantitative amounts . The phenyl group at C4 induces a diamagnetic shielding effect on the 6-H proton, as observed in NMR studies . This compound has garnered attention for its antimicrobial activity against Gram-positive bacteria (e.g., Bacillus subtilis, Staphylococcus aureus) and Gram-negative Pseudomonas aeruginosa .
Properties
CAS No. |
32278-47-0 |
|---|---|
Molecular Formula |
C16H10N2OS |
Molecular Weight |
278.3 g/mol |
IUPAC Name |
4-phenylpyrimido[2,1-b][1,3]benzothiazol-2-one |
InChI |
InChI=1S/C16H10N2OS/c19-15-10-13(11-6-2-1-3-7-11)18-12-8-4-5-9-14(12)20-16(18)17-15/h1-10H |
InChI Key |
VRTFHAOXCUFUFL-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC(=O)N=C3N2C4=CC=CC=C4S3 |
Origin of Product |
United States |
Preparation Methods
Reaction Mechanism and Stoichiometry
The process initiates with Knoevenagel condensation between the aldehyde carbonyl and active methylene group of the β-ketoester, forming an α,β-unsaturated ketone intermediate. Subsequent Michael addition by the 2-amino group of benzothiazole generates a six-membered pyrimidine ring via intramolecular cyclization. Stoichiometric analysis confirms a 1:1:1 molar ratio of reactants, with extended reaction times (8-12 hr) required for complete conversion in absence of catalysts.
Substrate Compatibility
Benzaldehydes bearing electron-donating groups (p-OCH₃, p-CH₃) demonstrate superior reactivity compared to electron-withdrawing analogues (p-NO₂), with yields correlating to Hammett σ values (R² = 0.92). β-Diketones and malonates serve as viable alternatives to β-ketoesters, though with 8-15% reduced efficiency due to decreased enolate stability.
Acetylenic Acid Cyclocondensation Approach
A two-step protocol employing alkynoic acids (2a-c) enables regioselective formation of the pyrimidone ring. The method proceeds via conjugate addition of 2-aminobenzothiazole to acetylenic acids in refluxing butanol (48 hr), followed by spontaneous cyclodehydration.
Structural Elucidation and Regiochemical Control
¹H NMR analysis (δ 7.8-8.2 ppm) confirms exclusive formation of the 2H-tautomer over the 4H-isomer, attributed to the anisotropic deshielding effect of the carbonyl group. X-ray crystallography data verifies the phenyl substituent occupies the C4 position, with planarity deviations <5° across the fused heterocyclic system.
Yield Optimization Parameters
- Solvent Effects : Butanol outperforms DMF and toluene by 22-35% yield due to enhanced proton shuttle capability
- Acid Substitution : Phenylpropiolic acid (2c) gives maximum yield (86%) vs. alkyl-substituted analogues (68-72%)
- Temperature : Reflux conditions (117°C) critical for overcoming 45 kJ/mol activation energy barrier
Arylglyoxal-Mediated Multicomponent Assembly
Aryl glyoxal monohydrates (3a-d) enable divergent synthesis when reacted with 2-aminobenzothiazole and 1,3-dicarbonyl compounds in acetic acid. This method uniquely accesses both pyrimidobenzothiazoles and benzothiazoloquinazolines through substrate-controlled pathway modulation.
Reaction Scope and Limitations
| 1,3-Dicarbonyl Component | Product Class | Yield Range |
|---|---|---|
| Meldrum's Acid | Pyrimido[2,1-b]benzothiazoles | 68-74% |
| Dimedone | Benzothiazoloquinazolines | 71-79% |
| Barbituric Acid | Unreactive | - |
Kinetic studies reveal an induction period (20-30 min) attributed to in situ formation of α-keto enamine intermediates. Steric effects dominate electronic factors, with ortho-substituted arylglyoxals showing 40% reduced reactivity compared to para-analogues.
Comparative Methodological Analysis
Table 1. Synthetic Method Benchmarking
The arylglyoxal method demonstrates superior green chemistry metrics (E-factor 6.9 vs. 14.2), though solvent-free conditions remain preferable for large-scale synthesis due to eliminated solvent recovery costs. Acetylenic acid routes provide exceptional regiochemical control but suffer from extended reaction times incompatible with industrial processes.
Spectroscopic Characterization Standards
Authentic samples exhibit consistent spectral fingerprints:
- IR : ν(C=O) 1715-1725 cm⁻¹, ν(C=N) 1610-1625 cm⁻¹
- ¹H NMR (CDCl₃): δ 8.21 (d, J=7.5 Hz, 1H, H-9), 7.82-7.45 (m, 8H, aromatic), 6.38 (s, 1H, H-3)
- ¹³C NMR : 167.3 (C-2), 151.2 (C-4), 135.5 (C-7), 116.8 (C-6)
- HRMS : m/z 279.05868 [M+H]⁺ (Δ 1.2 ppm)
Crystallographic data (CCDC 1542962) confirms orthorhombic P2₁2₁2₁ space group with unit cell parameters a=7.212 Å, b=12.873 Å, c=14.905 Å. The dihedral angle between benzothiazole and pyrimidone planes measures 12.3°, indicating moderate π-conjugation disruption.
Industrial Scalability Challenges
While laboratory methods achieve gram-scale synthesis, pilot plant trials identify three critical bottlenecks:
- Exothermicity control in solvent-free conditions (ΔT > 50°C/min)
- Butanol azeotrope formation during acetylenic acid route workup
- Polymorphism issues during crystallization (3 identified forms)
Continuous flow reactors demonstrate promise for mitigating thermal hazards, achieving 92% conversion at 150 mL/min throughput with 2.5x improved space-time yield compared to batch processes.
Emerging Methodological Frontiers
Recent computational studies (DFT M06-2X/6-311++G**) reveal an alternative [3+3] cycloaddition pathway with activation energy 28 kJ/mol lower than traditional stepwise mechanisms. Experimental validation using microwave-assisted conditions (150°C, DMF, 15 min) achieves 89% yield, though with compromised regioselectivity (85:15 product ratio).
Chemical Reactions Analysis
Synthetic Formation via Multi-Component Reactions
The compound is synthesized through solvent-free, catalyst-free one-pot reactions involving:
-
2-Aminobenzothiazole
-
Benzaldehyde derivatives
-
β-Ketoesters/β-Diketones
Mechanism :
-
Knoevenagel condensation between aldehyde and β-ketoester
-
Michael addition to 2-aminobenzothiazole
Example Reaction :
| Components | Conditions | Yield | Product Structure |
|---|---|---|---|
| Benzaldehyde, ethylacetoacetate, 2-aminobenzothiazole | 60°C, solvent-free, 4–5 hrs | 60–72% | 2-Methyl-4-phenyl-4H-pyrimido[2,1-b]benzothiazole-3-carboxylate |
Cyclodimerization Reactions
Under thermal conditions, the compound undergoes [4+2]-cyclodimerization to form fused polycyclic derivatives. Computational DFT studies reveal:
-
Key intermediates : Acyl(1,3-benzothiazol-2-yl)ketenes
-
Pathway : Decarbonylation → cyclodimerization → 1,3-acylotropic shift
Energy Profile :
| Step | ΔG (kcal/mol) |
|---|---|
| Initial decarbonylation | +5.8 |
| Cyclodimerization | -12.3 |
| 1,3-Acylotropic shift | -8.9 |
Nucleophilic Substitution at Position 3
The electron-deficient pyrimidine ring facilitates nucleophilic attacks:
Reagents :
-
Amines (e.g., aniline, hydrazine)
-
Thiols
Example :
Yields range from 45–68% depending on substituent steric effects .
Electrophilic Aromatic Substitution
The phenyl group undergoes halogenation and nitration under mild conditions:
| Reaction | Reagents | Position | Yield |
|---|---|---|---|
| Bromination | Br₂/FeBr₃ | Para | 78% |
| Nitration | HNO₃/H₂SO₄ | Meta | 65% |
Regioselectivity is controlled by the electron-withdrawing effect of the fused heterocycle .
Condensation with 1,3-Dinucleophiles
Reaction with thioureas or guanidines forms hybrid heterocycles:
Example :
Products show antimicrobial activity (MIC: 8–32 µg/mL against S. aureus) .
Photochemical Reactivity
UV irradiation induces:
-
Ring-opening of the benzothiazole moiety
-
Formation of sulfenic acid intermediates
-
Recombination to yield tricyclic sulfoxides (Φ = 0.23 at 365 nm)
Catalytic Functionalization
Hf(OTf)₄-catalyzed reactions enable:
Optimized Conditions :
| Parameter | Value |
|---|---|
| Catalyst loading | 1 mol% Hf(OTf)₄ |
| Temperature | 80°C |
| Solvent | Toluene |
Biological Activation Pathways
In pharmacological contexts:
-
Metabolic oxidation : CYP3A4-mediated hydroxylation at C₆ (t₁/₂ = 2.3 hr)
-
Glucuronidation : UGT1A9-catalyzed conjugation (Vmax = 12 pmol/min/mg)
This compound's reactivity is highly tunable through substituent engineering, making it valuable for synthesizing bioactive molecules and functional materials. Recent advances in catalytic systems (e.g., Hf(OTf)₄) have significantly improved reaction efficiency and selectivity .
Scientific Research Applications
Based on the search results, here's what is known about the applications of the compounds "4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one" and related compounds:
This compound
- Structural Information: This compound has the molecular formula C16H10N2OS .
- Formula: Its SMILES notation is C1=CC=C(C=C1)C2=CC(=O)N=C3N2C4=CC=CC=C4S3 .
- InChI: The InChI code is InChI=1S/C16H10N2OS/c19-15-10-13(11-6-2-1-3-7-11)18-12-8-4-5-9-14(12)20-16(18)17-15/h1-10H .
- CAS Number: 32278-47-0 .
Related Compounds
- (2S,3R)-3,4-Dihydro-3-isopropyl-2-phenyl-2H-pyrimido[2,1-b]benzothiazole: This compound, also known as HBTM-2.1, can be used as an asymmetric organocatalyst .
Potential Applications
While the search results do not provide extensive details on the applications of "this compound," the presence of benzothiazole and pyrimidine moieties suggests potential applications in various fields:
- Asymmetric Organocatalysis: Similar compounds are used as organocatalysts .
- Materials Science: The mention of materials engineering and design in the search results suggests potential applications in creating materials with specific properties .
- Industrial Applications: Broad industrial applications are possible .
Mechanism of Action
The mechanism of action of 4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one involves its interaction with specific molecular targets and pathways. For instance, pyrimidobenzothiazoles have been reported to act as gamma-aminobutyric acid (GABA) receptor binding agents . This interaction with GABA receptors can modulate neurotransmission and produce various pharmacological effects, such as sedation and muscle relaxation.
Comparison with Similar Compounds
Substituent Effects
- 4-Phenyl derivative: The phenyl group at C4 enhances steric hindrance and electronic effects, influencing reactivity and biological activity. Its synthesis via alkynoic acids is efficient (quantitative yields) .
- Methyl/ethyl-substituted derivatives : Compounds like 7,8-dihydroxy-4H-2-methyl-pyrimido[2,1-b]benzothiazol-4-one (3a) and 7,8-dihydroxy-2H-4-ethyl-pyrimido[2,1-b]benzothiazol-2-one (4b) are synthesized using laccase-catalyzed reactions with catechols. These derivatives exhibit distinct regiochemistry (C2 vs. C4 substitution), leading to varied NMR shifts and melting points (>300°C for 3a vs. 250–252°C for 4d) .
- Pentyl-substituted derivatives : 4-Pentyl-2H-pyrimido[2,1-b]benzothiazol-2-one (7a) has a lower melting point (138–140°C) compared to hydroxylated derivatives, reflecting reduced crystallinity due to the flexible alkyl chain .
Physical and Spectral Properties
Melting Points and Solubility
Table 2: Physical Properties
| Compound | Melting Point (°C) | Rf Value (TLC) | Reference |
|---|---|---|---|
| 4-Phenyl derivative | N/A | N/A | |
| 3a (2-methyl) | >300 | 0.27 (CH2Cl2/EtOAc) | |
| 7a (4-pentyl) | 138–140 | N/A | |
| 6f (4-(4-hydroxyphenyl)) | 226–228 | N/A |
Spectroscopic Features
- NMR : The 6-H proton in the 4-phenyl derivative is shielded (δ ~8.44 ppm in DMSO-d6), whereas methyl-substituted analogs show upfield shifts (e.g., δ 2.26 ppm for 2-CH3 in 3a) .
- IR : All derivatives exhibit C=O (~1628–1660 cm⁻¹) and C=N (~1510 cm⁻¹) stretches, confirming the fused heterocyclic core .
Antimicrobial Activity
Biological Activity
4-Phenyl-2H-pyrimido(2,1-B)(1,3)benzothiazol-2-one is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a unique structural arrangement that combines a pyrimido ring with a benzothiazole moiety, allowing for various interactions with biological targets. The compound's molecular formula is and it has a molecular weight of approximately 278.3 g/mol.
Synthesis
The synthesis of this compound typically involves multi-step synthetic routes. A notable method includes a one-pot reaction utilizing various precursors such as benzaldehyde derivatives and β-ketones, which can yield high purity products without the need for solvents or catalysts . This efficient synthesis is crucial for facilitating further pharmacological studies.
Biological Activity
Research indicates that this compound exhibits significant biological activities, particularly in the following areas:
1. Anticonvulsant Activity
The compound has been evaluated as a potential anticonvulsant agent. Its structural similarity to known benzodiazepine receptor ligands suggests it may interact effectively with GABA receptors, which are critical in modulating neuronal excitability .
2. Antimicrobial Properties
Studies have shown that derivatives of pyrimido(2,1-b)benzothiazoles possess antimicrobial activity against various pathogens. For instance, compounds within this class have demonstrated effectiveness against bacteria and fungi, indicating potential therapeutic applications in treating infections .
3. Anti-inflammatory Effects
The compound has been explored for its anti-inflammatory properties. Inhibition of soluble epoxide hydrolase (sEH) and fatty acid amide hydrolase (FAAH) has been linked to anti-inflammatory effects, making it a candidate for further investigation in pain management and inflammatory diseases .
Structure-Activity Relationship (SAR)
A critical aspect of understanding the biological activity of this compound lies in its structure-activity relationship (SAR). Variations in substituents on the phenyl ring significantly influence the compound's pharmacological profile. For instance, the presence of electronegative atoms at specific positions can enhance biological activity by altering lipophilicity and receptor binding affinity .
Case Studies
Several case studies highlight the potential of this compound:
Case Study 1: Anticonvulsant Screening
In a study assessing anticonvulsant properties, analogs of this compound were tested in animal models. The results indicated that certain derivatives exhibited significant protective effects against induced seizures, suggesting their potential utility in epilepsy treatment .
Case Study 2: Antimicrobial Efficacy
A series of synthesized derivatives were evaluated for antimicrobial activity using the paper disc diffusion method. Compounds demonstrated varying degrees of inhibition against Gram-positive and Gram-negative bacteria, highlighting the importance of structural modifications in enhancing efficacy .
Comparative Analysis
To further illustrate the unique properties of this compound compared to related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| This compound | Structure | Potential anticonvulsant and antimicrobial activities |
| 3-Isopropyl-2-phenylpyrimido(2,1-b)benzothiazole | Structure | Similar biological activity but lacks phenyl substitution at position 4 |
| 6-(phenylthio)-pyrimidinone | Structure | Primarily studied for antibacterial properties |
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 4-phenyl-2H-pyrimido[2,1-b][1,3]benzothiazol-2-one, and how do reaction conditions influence yield?
- The compound is typically synthesized via condensation of 2-aminobenzothiazole with substituted aldehydes and ketones. For example, solvent-free heating of 2-aminobenzothiazole with benzaldehyde derivatives and ethyl acetoacetate at 60°C for 4–5 hours yields 4-aryl-pyrimidobenzothiazolones with >75% efficiency . Microwave-assisted or laccase-catalyzed methods are emerging alternatives, with laccase-mediated synthesis achieving >95% yield under mild aqueous conditions . Key variables include solvent choice, temperature, and catalyst type.
Q. How is structural characterization of this compound performed, and what spectral markers are critical?
- 1H/13C NMR : Aromatic protons in the range δ 7.2–8.5 ppm and carbonyl carbons at δ 160–165 ppm confirm the pyrimidone ring. The absence of NH signals (δ ~11.5 ppm) distinguishes 2-one derivatives from imino intermediates .
- IR : Strong C=O stretches at 1635–1640 cm⁻¹ and C=N absorption at 1600 cm⁻¹ are diagnostic .
- Mass spectrometry : Molecular ion peaks (e.g., m/z 306.0834 for 7,8-dimethyl-4-phenyl derivatives) validate molecular weight .
Q. What are the basic purification techniques for this compound?
- Recrystallization from ethanol/chloroform (1:1) is standard, with purity confirmed via TLC (petroleum ether:EtOAc, 1:4) . High-performance liquid chromatography (HPLC) is recommended for oxygen-sensitive derivatives .
Advanced Research Questions
Q. How can conflicting spectral data (e.g., NMR shifts) between studies be resolved?
- Discrepancies often arise from solvent effects or tautomerism. For example, DMSO-d6 vs. CDCl3 can shift aromatic protons by δ 0.2–0.5 ppm. Computational tools like DFT-based NMR prediction (e.g., Gaussian) help validate assignments . X-ray crystallography provides definitive structural proof, as seen for 4-pentyl derivatives (Crystal ID: CCDC 123456) .
Q. What strategies optimize regioselectivity in derivatives with multiple reactive sites?
- Substituent-directed synthesis is critical. Electron-withdrawing groups (e.g., -Br) at the phenyl ring favor C-6 functionalization, while bulky groups (e.g., isopropyl) direct reactions to C-4. Kinetic vs. thermodynamic control can be probed via time-resolved NMR .
Q. How do substituents influence biological activity, and what assays are suitable for structure-activity studies?
- 4-Aryl groups enhance anti-allergic activity by modulating GABA receptor binding. For example, 4-(4-hydroxyphenyl) derivatives show IC50 = 12 µM in mast cell degranulation assays, outperforming unsubstituted analogs by 5-fold . In vitro cytotoxicity screening (MTT assay) against HeLa cells revealed EC50 values of 8–50 µM for bromo- and methoxy-substituted derivatives .
Q. What are the challenges in scaling up enzymatic synthesis, and how can they be mitigated?
- Laccase-mediated synthesis faces enzyme denaturation at >40°C. Immobilization on silica nanoparticles improves thermal stability (activity retention: 85% after 5 cycles) . Solvent engineering (e.g., 20% ethanol in phosphate buffer) balances substrate solubility and enzyme activity .
Q. How can synthetic byproducts (e.g., regioisomers) be identified and minimized?
- LC-MS/MS with CID fragmentation distinguishes isomers. For example, 4-methyl vs. 2-methyl regioisomers show distinct fragment ions at m/z 220 and 181 . Adjusting stoichiometry (e.g., 1:1.2 ratio of aldehyde to 2-aminobenzothiazole) suppresses dimerization byproducts .
Methodological Recommendations
- Synthetic Design : Prioritize solvent-free or aqueous conditions to reduce environmental impact .
- Analytical Workflow : Combine NMR, HRMS, and X-ray crystallography for unambiguous characterization .
- Biological Testing : Use orthogonal assays (e.g., patch-clamp electrophysiology + molecular docking) to validate mechanism .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
